3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone
Overview
Description
The compound “3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone” seems to be a complex organic molecule. It likely contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups connected to the same carbon .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone” were not found, there are general methods for synthesizing compounds with 1,3-dioxane rings. For instance, the reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides (2-(2-bromoethyl)-1,3-dioxane, 5-bromovaleronitrile, ethyl 6-bromohexanoate) in liquid ammonia results in the corresponding 4-(ω-X-alkyl)benzonitriles .
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Benzodioxol and Benzodioxin Derivatives
Yavari et al. (2006) demonstrated the synthesis of methyl 2-(1,3-benzodioxol-2-yl)acetate and 3-(1-phenylmethylidene)-1,4-benzodioxin-2-one, showcasing the reactivity of similar dioxane derivatives in complex organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Lactonization of Benzoates
Kobayashi and Kuroda (2014) explored the efficient two-step method for preparing isobenzofuran-1(3H)-ones, which are closely related to the chemical structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, emphasizing its potential in creating diverse organic compounds (Kobayashi & Kuroda, 2014).
Magnetic Properties and Fluorescence
Magnetic Properties in Mn(III) Polymers
Zhang et al. (2010) studied novel Mn(III) polymers using ligands related to 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, revealing insights into the magnetic properties of such compounds (Zhang, Wang, Zhang, Liu, Xu, & Gao, 2010).
Fluorescence Properties of Phenothiazine Derivatives
Gaina et al. (2012) synthesized new derivatives of 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine and investigated their fluorescence properties, which can be pertinent in materials science and bioimaging applications (Gaina, Gál, Mătărângă-Popa, Porumb, Nicolescu, Cristea, & Silaghi-Dumitrescu, 2012).
Catalysis and Protective Group Application
- Use in Amine Synthesis: Sakamoto et al. (2006) explored the use of a similar compound, 2-(1,3-Dioxan-2-yl)ethylsulfonyl, as a new sulfonating agent for amines, highlighting the versatility of such compounds in synthetic chemistry (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Other Applications
- Heterogeneous Catalysis in Glycerol Condensation: Deutsch, Martin, and Lieske (2007) researched the condensation of glycerol with benzaldehyde and acetone, involving [1,3]dioxan-5-ols, which shares structural similarities with 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. This study emphasizes the potential of such compounds in developing novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKJNJAZQKZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645901 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone | |
CAS RN |
898785-49-4 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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